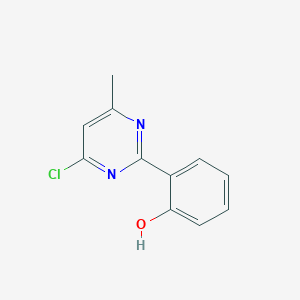

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol

Description

Properties

IUPAC Name |

2-(4-chloro-6-methylpyrimidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-7-6-10(12)14-11(13-7)8-4-2-3-5-9(8)15/h2-6,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJTVFAVNGBQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=CC=C2O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425214 | |

| Record name | 2-(4-chloro-6-methylpyrimidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

172902-25-9 | |

| Record name | 2-(4-chloro-6-methylpyrimidin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Role of the Phenolic Hydroxyl in Pyrimidine Scaffolds: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and numerous clinically significant therapeutic agents.[1][2] This technical guide delves into the nuanced world of pyrimidine phenols, a privileged subclass of compounds where the fusion of a pyrimidine core with a phenolic moiety gives rise to a diverse spectrum of biological activities. We will navigate the intricate structure-activity relationships (SAR) that govern the efficacy of these molecules as anticancer, antimicrobial, and anti-inflammatory agents. Through a detailed exploration of synthetic strategies, experimental validation protocols, and the profound impact of substituent modifications, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to rationally design and optimize the next generation of pyrimidine phenol-based therapeutics.

The Pyrimidine Phenol Core: A Synergy of Pharmacophores

The convergence of the electron-rich pyrimidine ring and the hydrogen-bonding capabilities of the phenolic hydroxyl group creates a unique chemical entity with significant potential for biological interactions. The pyrimidine core itself is a versatile scaffold, with its nitrogen atoms acting as hydrogen bond acceptors and sites for substitution, profoundly influencing the molecule's overall electronic and steric properties.[2][3] The phenolic hydroxyl group, in turn, can act as both a hydrogen bond donor and acceptor, and its acidity can be modulated by other ring substituents, further tuning the molecule's pharmacokinetic and pharmacodynamic profile.

The strategic placement of the phenolic hydroxyl group on a substituent attached to the pyrimidine ring, or as a direct substituent on a fused ring system, is a critical determinant of biological activity. This guide will dissect the SAR principles governing these structural variations.

Synthetic Strategies: Building the Pyrimidine Phenol Scaffold

The synthesis of pyrimidine phenol derivatives often involves multi-step reaction sequences, with the choice of route depending on the desired substitution pattern. A common and versatile approach is the Biginelli reaction or its variations, which allows for the one-pot synthesis of dihydropyrimidines that can be further modified. Another widely employed method involves the condensation of a suitable α,β-unsaturated ketone (chalcone) with a urea or thiourea derivative, followed by aromatization.[4]

General Synthetic Workflow:

Caption: General synthetic workflow for pyrimidine phenol derivatives.

For instance, the synthesis of certain anticancer pyrido[2,3-d]pyrimidine derivatives begins with the Claisen-Schmidt condensation of an appropriately substituted ketone and aldehyde to form a chalcone intermediate.[4] This is followed by a cyclocondensation reaction with 4-amino-6-hydroxy-2-mercaptopyrimidine.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine phenols is exquisitely sensitive to the nature and position of substituents on both the pyrimidine and the phenolic rings.[2][3]

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrimidine derivatives are well-established as anticancer agents, with many acting as kinase inhibitors.[5][6][7] The phenolic hydroxyl group can play a crucial role in binding to the active site of kinases, often forming a key hydrogen bond with the hinge region of the enzyme.

Key SAR Observations for Anticancer Activity:

-

Position of the Phenolic Group: The placement of the hydroxyl group on the phenyl ring is critical. For example, in a series of oxazolo[5,4-d]pyrimidines, a 4-chloro substitution on a phenyl ring at the C(2) position was found to be favorable for antiproliferative activity, while a 4-methoxy group was detrimental.[8] This highlights the delicate balance between electronic and steric effects.

-

Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on the phenyl ring significantly influences activity. Electron-withdrawing groups like halogens (e.g., -Cl) or electron-donating groups like methoxy (-OCH3) can modulate the pKa of the phenolic proton and the overall electron density of the ring system, impacting receptor binding.[9][10] In some series, the presence of mono- or di-chloro substitutions on the phenyl ring at the R1 position was found to be crucial for anticancer potency.[10]

-

Fused Ring Systems: Fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, often exhibit enhanced anticancer activity.[4][5][6] The extended aromatic system can lead to improved π-π stacking interactions with the target protein. Converting a thioxo group to a hydrazide moiety in certain pyrido[2,3-d]pyrimidines significantly enhanced anti-hepatic cancer activity, demonstrating the impact of modifying functional groups on the fused ring.[5]

Illustrative SAR Pathway for Kinase Inhibition:

Caption: Key interactions of pyrimidine phenols in a kinase active site.

Antimicrobial Activity: Disrupting Microbial Growth

Pyrimidine phenols have also demonstrated significant potential as antimicrobial agents.[9][11][12][13] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Key SAR Observations for Antimicrobial Activity:

-

Lipophilicity: The overall lipophilicity of the molecule, often quantified as clogP, plays a crucial role in its ability to penetrate microbial cell walls. A balance is necessary; while increased lipophilicity can enhance membrane permeability, excessive lipophilicity can lead to poor aqueous solubility and reduced bioavailability.[4]

-

Substituents on the Phenyl Ring: The presence of specific substituents on the phenolic ring can dramatically influence antimicrobial potency. For instance, the introduction of a p-methoxyphenyl group on the pyrimidine nucleus has been reported to improve the antimicrobial activity of certain derivatives.[9] Similarly, a p-hydroxy group has also been shown to enhance antimicrobial effects.[9]

-

Nature of the Pyrimidine Core: Modifications to the pyrimidine ring itself, such as the introduction of a thiol or amino group at the 2-position, can impact the antimicrobial spectrum and potency.[9]

Anti-inflammatory Activity: Modulating Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and various cytokines.[14][15]

Key SAR Observations for Anti-inflammatory Activity:

-

Inhibition of Prostaglandin E2 (PGE2) Production: Certain 2-aminopyrimidines have shown potent inhibition of PGE2 generation.[14] SAR studies revealed that derivatives with shorter C-5 substituents exhibited greater potency.[14]

-

Lipoxygenase (LOX) Inhibition: Some pyrimidine derivatives have been identified as potent LOX inhibitors.[1][4] The presence of a thienyl ring instead of a phenyl ring was found to reduce interactions with the DPPH radical, indicating that the nature of the aromatic system is a key determinant of antioxidant and anti-inflammatory activity.[4]

-

Substituent Effects: The presence of electron-releasing groups, such as a pyridine or chloromethyl group at the 2-position of the pyrimidine skeleton, has been shown to enhance anti-inflammatory activity.[14] Furthermore, the incorporation of a naphthyl moiety can lead to improved inhibition of COX-2 and iNOS expression due to enhanced π-π stacking interactions.[14]

Experimental Protocols for Evaluation

The robust evaluation of pyrimidine phenol derivatives requires a suite of well-defined experimental protocols to assess their biological activity and establish a clear SAR.

Synthesis and Characterization

Protocol: General Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [4]

-

Chalcone Synthesis: Equimolar amounts of a substituted aromatic ketone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of 40% w/v potassium hydroxide is added dropwise with stirring. The reaction mixture is stirred at room temperature for 24-48 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to yield the chalcone.

-

Pyrido[2,3-d]pyrimidine Formation: The synthesized chalcone is refluxed with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid for 8-12 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent.

-

Characterization: The structure of the final compounds is confirmed using spectroscopic techniques including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Mass Spectrometry (MS).

In Vitro Biological Assays

Table 1: Key In Vitro Assays for Biological Evaluation

| Biological Activity | Assay | Principle |

| Anticancer | MTT Assay | Measures cell viability and cytotoxicity based on the metabolic conversion of MTT to formazan by viable cells.[4] |

| Kinase Inhibition Assay | Quantifies the inhibition of a specific kinase enzyme, often using luminescence-based or fluorescence-based methods. | |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. |

| Biofilm Inhibition Assay | Evaluates the ability of a compound to prevent the formation of microbial biofilms.[13] | |

| Anti-inflammatory | COX/LOX Inhibition Assay | Measures the inhibition of cyclooxygenase or lipoxygenase enzymes, often through spectrophotometric or fluorometric methods.[4] |

| DPPH Radical Scavenging Assay | Assesses the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][4] |

Future Directions and Conclusion

The exploration of the structure-activity relationships of pyrimidine phenols continues to be a fertile ground for drug discovery. The inherent versatility of the pyrimidine scaffold, coupled with the diverse chemical functionalities that can be introduced, provides a vast chemical space for the design of novel therapeutic agents.[2][3][16] Future research will likely focus on:

-

Target-Specific Design: Leveraging computational modeling and structural biology to design pyrimidine phenols that selectively target specific protein isoforms, thereby minimizing off-target effects.

-

Hybrid Molecules: Combining the pyrimidine phenol scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[17]

-

Advanced Drug Delivery Systems: Developing novel formulations and delivery strategies to enhance the bioavailability and therapeutic index of promising pyrimidine phenol candidates.

References

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health (NIH). [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. MDPI. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

-

Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

-

Synthesis, Antimicrobial Activities of Pyrano [2, 3-d] Pyrimidine Derivatives. ResearchGate. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. [Link]

-

SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. National Institutes of Health (NIH). [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]

-

Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science. [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors over the reduced folate carrier and proton-coupled folate transporter for cellular entry. National Institutes of Health (NIH). [Link]

-

Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. ResearchGate. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

-

Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. PubMed. [Link]

Sources

- 1. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies [mdpi.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]

- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol

Introduction: The Imperative for Rigorous Characterization

2-(4-Chloro-6-methylpyrimidin-2-yl)phenol is a heterocyclic compound featuring a phenol group linked to a chloromethyl-pyrimidine core. Molecules with such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.[1][2][3] The precise substitution pattern—a chloro group, a methyl group, and a phenolic moiety on the pyrimidine ring—demands a robust, multi-technique analytical approach to unequivocally confirm its identity, purity, and stability.

This guide provides a comprehensive overview of the essential analytical techniques for the full characterization of this molecule. As a Senior Application Scientist, the rationale behind methodological choices is emphasized, moving beyond mere procedural descriptions to offer insights into why a specific technique is optimal for answering a particular analytical question. The protocols described herein are designed to be self-validating, ensuring researchers, quality control analysts, and drug development professionals can achieve reliable and reproducible results.

Physicochemical & Structural Overview

A foundational understanding of the target analyte is critical before commencing any analytical workflow.

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| Core Structures | Phenol, Pyrimidine |

| Key Functional Groups | Hydroxyl (-OH), Aryl Chloride (C-Cl), Methyl (-CH₃), Imine (-C=N-) |

// Substituents Cl [label="Cl"]; CH3 [label="CH₃"]; OH [label="OH"];

// Connections C2 -> Ph_C1 [label=" "]; C4 -> Cl [label=" "]; C6 -> CH3 [label=" "]; Ph_C2 -> OH [label=" "]; } Caption: Structure of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol.

Chromatographic Methods: Purity and Impurity Profiling

Chromatography is the cornerstone of assessing the purity of pharmaceutical intermediates. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: HPLC is the premier technique for determining the purity of non-volatile organic compounds like our target molecule. A reversed-phase (RP) method is the logical starting point, as the molecule possesses sufficient hydrophobicity to be retained on a C18 or C8 stationary phase.[4] UV detection is ideal due to the presence of two aromatic rings, which are strong chromophores. This method allows for the separation and quantification of the main component from synthesis-related impurities and degradation products.

Protocol: RP-HPLC with UV Detection

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration will be ~100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 silica gel column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm[5] |

| Injection Volume | 10 µL |

Trustworthiness through Validation: This method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A linearity of R² > 0.99 is typically expected for such analyses.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Rationale: GC-MS is exceptionally sensitive for identifying and quantifying volatile and semi-volatile organic compounds, which may be present as residual solvents or by-products from the synthesis.[7][8][9] Given the phenolic hydroxyl group, the analyte has limited volatility. While direct analysis is possible, derivatization (e.g., silylation) can improve peak shape and thermal stability, though it adds a step to the sample preparation. For impurity profiling, direct injection is often sufficient to detect more volatile species.

Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation:

-

GC system coupled to a Mass Spectrometer (MS) and a headspace autosampler.

-

-

Sample Preparation:

-

Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., DMSO).

-

Seal the vial immediately.

-

-

GC-MS Conditions:

| Parameter | Condition |

| Column | DB-624 or equivalent (for volatile organics) |

| Headspace Temp | 80 °C for 15 min |

| Injector Temp | 250 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Mass Range | 35-350 amu |

Authoritative Grounding: The mass spectra of any detected impurities can be compared against established libraries, such as the NIST Mass Spectrometry Data Center, for confident identification.[10] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) in a ~3:1 ratio provides a characteristic signature for chlorine-containing fragments in the mass spectrum.[11]

Spectroscopic Methods: Unambiguous Structural Elucidation

Spectroscopy provides the definitive evidence for the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for elucidating the exact structure of an organic molecule. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms.[12] 2D NMR experiments (like COSY and HSQC) can be used to confirm the connectivity between protons and carbons, leaving no ambiguity in the final structure assignment.[13][14]

Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher.

-

Experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC.

-

-

Expected Spectral Features:

| ¹H NMR (Protons) | Approx. δ (ppm) | Multiplicity | Assignment |

| Phenolic -OH | 9.0 - 10.0 | Broad Singlet | Ar-OH |

| Pyrimidine Proton | ~7.0 | Singlet | Pyrimidine C5-H |

| Phenolic Protons | 6.8 - 7.5 | Multiplets | Aromatic H 's on phenol ring |

| Methyl Protons | ~2.5 | Singlet | Pyrimidine-CH ₃ |

| ¹³C NMR (Carbons) | Approx. δ (ppm) | Assignment |

| Pyrimidine Carbons | 160 - 170 | C2, C4, C6 |

| Phenolic C-O | 150 - 160 | C -OH |

| Aromatic Carbons | 115 - 140 | Phenol & Pyrimidine Carbons |

| Methyl Carbon | ~20 | C H₃ |

Note: Exact chemical shifts are solvent-dependent and should be confirmed with 2D NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15] For 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol, we expect to see characteristic vibrations for the O-H bond of the phenol, the aromatic C=C and C-H bonds, the pyrimidine ring stretches, and the C-Cl bond.[16][17] Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[18]

Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Perform background subtraction using the empty ATR crystal.

-

-

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 3100 (sharp) | C-H stretch | Aromatic C-H |

| 1500 - 1600 | C=C and C=N stretch | Aromatic & Pyrimidine Rings |

| 1100 - 1300 | C-O stretch | Phenolic C-O |

| 600 - 800 | C-Cl stretch | Aryl Chloride |

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques are crucial for understanding the material properties of a compound, which is vital for formulation, storage, and handling.[19][20]

Expertise & Rationale:

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.[21] A sharp melting endotherm is indicative of a pure compound.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated.[22] TGA is used to assess thermal stability, identify decomposition temperatures, and quantify the presence of residual solvents or water.[22]

Protocol: DSC and TGA Analysis

-

Instrumentation: DSC and TGA instruments.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

Experimental Conditions:

| Parameter | DSC Condition | TGA Condition |

| Temperature Range | 25 °C to 300 °C | 25 °C to 600 °C |

| Heating Rate | 10 °C/min | 10 °C/min |

| Atmosphere | Nitrogen | Nitrogen |

| Flow Rate | 50 mL/min | 20 mL/min |

Data Interpretation: The DSC thermogram should show a single, sharp endotherm corresponding to the melting point. The TGA curve should be flat until the onset of thermal decomposition, indicating the compound's stability range. Any initial weight loss at lower temperatures (<150°C) may suggest the presence of volatiles.[21]

Integrated Analytical Workflow

No single technique provides a complete picture. A logical, integrated workflow is essential for comprehensive characterization.

Conclusion

The characterization of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol requires a synergistic combination of analytical techniques. Chromatographic methods like HPLC and GC-MS are essential for establishing purity and identifying impurities. Spectroscopic methods, particularly NMR, provide irrefutable structural confirmation, supported by FT-IR for functional group analysis. Finally, thermal analysis (DSC/TGA) offers critical insights into the material's physical properties and stability. By following this multi-faceted approach, researchers can ensure the quality, identity, and reliability of this important chemical intermediate, paving the way for its successful application in research and development.

References

- A Comparative Guide to Analytical Methods for 2-Chloro-4-methylphenol Detection in Soil Samples - Benchchem. (n.d.).

- T. A. Ternes. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

- Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. (n.d.).

- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025). ResearchGate.

- HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).

- 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem. (n.d.). National Institutes of Health.

- Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. (n.d.). PubMed.

- FTIR spectra of phenolic compounds. (a) before biosorption of Acacia... (n.d.). ResearchGate.

- Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.).

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate.

- Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. (2022). Agilent.

- TGA Analysis in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.

- 2-Amino-4-chloro-6-phenylpyrimidine | C10H8ClN3 | CID 240802 - PubChem. (n.d.). National Institutes of Health.

- Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. (n.d.). Arrow@TU Dublin.

- Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). PMC - NIH.

- The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025). AZoM.

- Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. (n.d.). Frontiers.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.

- Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (n.d.). MDPI.

- 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate.

- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

- SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. (n.d.). Rasayan Journal of Chemistry.

- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).

- HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis ® Si (Silica). (n.d.).

- 3-(4-Chloropyrimidin-2-yl)phenol CAS No.: 1155596-42-1. (n.d.).

- FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. (n.d.). SciELO.

- Pyrimidine(289-95-2) 13C NMR spectrum. (n.d.). ChemicalBook.

- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). MDPI.

- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.

- Characterization of Pharmaceutical Materials by Thermal Analysis. (n.d.). TA Instruments.

Sources

- 1. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chromatogram Detail [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. agilent.com [agilent.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. arrow.tudublin.ie [arrow.tudublin.ie]

- 19. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 20. azom.com [azom.com]

- 21. tainstruments.com [tainstruments.com]

- 22. resolvemass.ca [resolvemass.ca]

Application Note: Quantitative Analysis of Pyrimidine Compounds in Biological Matrices using HPLC-MS/MS

Abstract

This application note provides a comprehensive guide for the sensitive and selective quantification of pyrimidine compounds in complex biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). We delve into the rationale behind method development, from sample preparation strategies to the optimization of chromatographic separation and mass spectrometric detection. A detailed, step-by-step protocol is presented, alongside data presentation formats and troubleshooting insights, to aid researchers, scientists, and drug development professionals in establishing a robust and reliable analytical workflow.

Introduction: The Significance of Pyrimidine Analysis

Pyrimidine and its derivatives are fundamental to numerous biological processes. They are the building blocks of nucleic acids (DNA and RNA) and are integral to cellular metabolism, energy storage, and the synthesis of glycoproteins and phospholipids.[1] In the pharmaceutical realm, many pyrimidine analogues are potent therapeutic agents, widely used as antineoplastics, antivirals, and antibacterials.[2][3][4] These drugs function as antimetabolites, interfering with normal cellular processes by becoming incorporated into DNA or RNA, thereby disrupting cell growth.[2]

Given their critical roles in both normal physiology and pharmacology, the accurate quantification of pyrimidines and their metabolites is essential for:

-

Drug Development: Assessing the pharmacokinetics (absorption, distribution, metabolism, and excretion) of new pyrimidine-based drug candidates.

-

Clinical Diagnostics: Diagnosing and monitoring inborn errors of pyrimidine metabolism, which can lead to severe neurological and developmental disorders.[5][6]

-

Therapeutic Drug Monitoring (TDM): Optimizing dosing regimens for patients undergoing treatment with pyrimidine analogues to maximize efficacy and minimize toxicity.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is the preferred analytical technique for this purpose, offering unparalleled sensitivity and specificity for identifying and quantifying these compounds in complex biological samples.[5][7][8]

The Analytical Challenge: Causality Behind Experimental Choices

The successful analysis of pyrimidines by HPLC-MS hinges on overcoming several intrinsic challenges related to their physicochemical properties and the complexity of the sample matrix.

-

Polarity: Many pyrimidine bases, nucleosides, and their phosphorylated metabolites are highly polar. This makes them challenging to retain on traditional reversed-phase (RP) C18 columns, which separate compounds based on hydrophobicity. Our protocol addresses this by employing a C18 column in conjunction with an acidic mobile phase modifier (formic acid). The acid suppresses the ionization of the analytes, increasing their hydrophobicity and promoting retention. For extremely polar pyrimidines, alternative strategies like Hydrophilic Interaction Chromatography (HILIC) or the use of ion-pairing agents may be necessary.[9][10]

-

Matrix Effects: Biological samples like plasma and urine contain a myriad of endogenous components (salts, proteins, lipids) that can interfere with the analysis. These interferences, collectively known as "matrix effects," can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. Our choice of a robust sample preparation method—protein precipitation followed by filtration—is a deliberate strategy to minimize these effects by removing the majority of interfering macromolecules.[11]

-

Sensitivity and Specificity: Achieving low limits of detection (LOD) and quantification (LOQ) is critical, especially when measuring low-concentration metabolites or assessing drug pharmacokinetics at late time points. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity.[12][13] By selecting specific precursor-to-product ion transitions for each analyte, we can effectively filter out background noise and quantify the target compound with high confidence.

Experimental Workflow and Protocol

The entire analytical process, from sample receipt to final data analysis, follows a systematic and validated workflow designed to ensure data integrity and reproducibility.

Workflow Diagram

Caption: Workflow for pyrimidine analysis by HPLC-MS/MS.

Materials and Reagents

-

Solvents: HPLC-grade acetonitrile (ACN) and water.

-

Reagents: Formic acid (LC-MS grade), ammonium formate.

-

Standards: Certified reference standards of target pyrimidine analytes and a suitable stable isotope-labeled internal standard (SIL-ISTD).

-

Sample Collection Tubes: K2-EDTA plasma tubes, sterile urine collection cups.

-

Equipment: Centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters.

Step-by-Step Protocol: Plasma Sample Preparation

This protocol is designed to be a self-validating system by incorporating an internal standard at the very beginning. The consistent recovery of the internal standard across a batch serves as a crucial quality control check on the sample preparation process.

-

Sample Thawing: Thaw frozen plasma samples and calibration standards on ice to prevent degradation.[1]

-

Aliquoting: Pipette 100 µL of each plasma sample, calibration standard, and quality control (QC) sample into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL of 5-Fluorouracil-¹³C,¹⁵N₂) to every tube except for the "blank" matrix sample. This step is critical as the ISTD corrects for variability in sample preparation and instrument response.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The cold ACN efficiently precipitates plasma proteins while the acid helps to stabilize the analytes.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analytes in the supernatant.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of labeled tubes, being careful not to disturb the protein pellet.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This removes any fine particulates that could clog the HPLC column or tubing.[14]

-

Injection: The samples are now ready for injection into the HPLC-MS/MS system.

Note on Urine Samples: Sample preparation for urine is often simpler due to lower protein content. A "dilute-and-shoot" approach is common, where the urine is centrifuged, diluted with mobile phase, and directly injected.[6][12][13]

HPLC and Mass Spectrometry Conditions

The following parameters are a robust starting point for the analysis of common pyrimidines like 5-Fluorouracil and its metabolites. Optimization may be required depending on the specific analytes and instrument.

Table 1: HPLC Parameters

| Parameter | Value | Rationale |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention for moderately polar compounds.[15] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape and retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes. |

| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[1] |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

| Gradient | See Table 2 | Allows for separation of analytes with varying polarities. |

Table 2: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 5 |

| 10.0 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules; positive mode is effective for many nitrogen-containing pyrimidines.[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides highest sensitivity and specificity for quantification.[13] |

| Spray Voltage | 3.0 - 4.5 kV | Optimized for stable ion generation.[1] |

| Capillary Temp. | 350 °C | Facilitates desolvation of droplets.[1] |

| Gas Flow Rates | Instrument Dependent | Optimized to maximize signal while minimizing noise. |

| MRM Transitions | Analyte Specific (See Table 4) | Unique precursor/product ion pairs ensure specificity. |

Table 4: Example MRM Transitions for 5-Fluorouracil (5-FU)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-FU (Quantifier) | 131.0 | 42.1 | 25 |

| 5-FU (Qualifier) | 131.0 | 88.0 | 18 |

| 5-FU-¹³C,¹⁵N₂ (ISTD) | 134.0 | 44.1 | 25 |

Data Analysis, Validation, and Quality Control

Quantification

Quantification is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to determine the concentration of the unknown samples.

Method Validation

For use in regulated environments (e.g., clinical or pharmaceutical development), the method must be fully validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[16] Key validation parameters include:

-

Specificity & Selectivity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.[8]

-

Linearity: The range over which the assay is accurate and precise.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[17]

-

Accuracy & Precision: Assessed by analyzing QC samples at multiple concentrations (low, mid, high) on different days.[12][13]

-

Recovery & Matrix Effect: Evaluating the efficiency of the extraction process and the impact of the biological matrix on analyte signal.

-

Stability: Assessing analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective platform for the quantitative analysis of pyrimidine compounds in biological matrices. By understanding the principles behind the chosen sample preparation, chromatography, and detection techniques, researchers can confidently implement and adapt this workflow for a wide range of applications, from metabolic research to the development of life-saving therapeutics.

References

-

Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at: [Link]

-

HPLC Analyses of Pyrimidine and Purine Antimetabolite Drugs. Taylor & Francis Online. Available at: [Link]

-

How Do You Prepare A Sample For LC-MS Analysis? Chemistry For Everyone - YouTube. Available at: [Link]

-

Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available at: [Link]

-

HPLC chromatograms of purine and pyrimidine compounds in high-freshness. ResearchGate. Available at: [Link]

-

HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

-

Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PMC - NIH. Available at: [Link]

-

Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate. Available at: [Link]

-

Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. Available at: [Link]

-

Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. PubMed. Available at: [Link]

-

Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed. Available at: [Link]

-

Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API. PubMed. Available at: [Link]

-

Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC - PubMed Central. Available at: [Link]

-

Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. Available at: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]

-

Validation of an analytical method using HPLC-MS/MS to quantify osimertinib in human plasma and supplementary stability results. ResearchGate. Available at: [Link]

Sources

- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Structural Elucidation of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

Abstract

This application note provides a comprehensive technical guide for the structural characterization of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We present detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed to yield unambiguous structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and interpretation. The methodologies described herein are grounded in established analytical principles and are designed to ensure data integrity and reproducibility.

Introduction: The Significance of Substituted Pyrimidinylphenols

Substituted pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, including antiviral, antitumor, and diuretic agents.[1] The specific analogue, 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol, combines the reactive potential of a chloropyrimidine with the hydrogen-bonding capabilities of a phenol, making it a valuable intermediate in the synthesis of targeted therapeutics. Accurate and thorough structural elucidation is a critical step in the drug development pipeline, ensuring the identity and purity of such lead compounds. NMR and MS are indispensable tools for this purpose, providing orthogonal and complementary structural information.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.[2] For 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while 2D NMR techniques like COSY and HSQC can reveal connectivity.

Rationale for Experimental Choices

The choice of solvent, internal standard, and specific NMR experiments is paramount for acquiring high-quality, interpretable data. Deuterated chloroform (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds. However, if the phenolic proton is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is preferable as it minimizes proton exchange. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

Experimental Protocol: NMR Analysis

2.2.1. Sample Preparation

-

Accurately weigh 5-10 mg of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol.

-

Dissolve the sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulate matter.

2.2.2. Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 16 ppm | 240 ppm |

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol. Actual values may vary slightly depending on the solvent and experimental conditions.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~2.5 | ~24 |

| Pyrimidine C5-H | ~7.0 | ~118 |

| Phenolic OH | 5-10 (broad, solvent dependent) | - |

| Phenolic Ar-H | 6.8 - 7.5 (complex pattern) | 115 - 130 |

| Phenolic C-O | - | 150 - 155 |

| Pyrimidine C2 | - | ~163 |

| Pyrimidine C4 | - | ~161 |

| Pyrimidine C6 | - | ~168 |

Advanced 2D NMR for Unambiguous Assignments

For complex spectra or to confirm assignments, 2D NMR experiments are invaluable.[4]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is particularly useful for assigning the aromatic protons on the phenol ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, confirming the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular fragments.[5]

Figure 1. A generalized workflow for NMR analysis.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the analyte and, through fragmentation analysis, offers valuable structural insights.

Rationale for Experimental Choices

Electrospray ionization (ESI) is the preferred ionization method for this molecule due to its polar phenolic group, which can be readily protonated or deprotonated. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or TOF analyzers, is crucial for determining the exact mass and, consequently, the elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

3.2.1. Sample Preparation

-

Prepare a stock solution of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

The mobile phase should be compatible with ESI, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of acid (e.g., 0.1% formic acid for positive ion mode) or base (e.g., 0.1% ammonium hydroxide for negative ion mode).

3.2.2. Data Acquisition (ESI-HRMS)

The following are typical parameters for an ESI-TOF or ESI-Orbitrap mass spectrometer.

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ionization Mode | ESI | ESI |

| Polarity | Positive | Negative |

| Capillary Voltage | 3.5 - 4.5 kV | 2.5 - 3.5 kV |

| Nebulizer Gas (N₂) | 1.5 - 2.5 Bar | 1.5 - 2.5 Bar |

| Drying Gas (N₂) Flow | 8 - 12 L/min | 8 - 12 L/min |

| Drying Gas Temperature | 180 - 220 °C | 180 - 220 °C |

| Mass Range | 50 - 500 m/z | 50 - 500 m/z |

Expected Mass Spectral Data

The molecular formula of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol is C₁₁H₉ClN₂O. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having approximately one-third the intensity of the M⁺ peak.

| Ion | Calculated Exact Mass | Expected Observation |

| [M+H]⁺ (³⁵Cl) | 221.0479 | Major peak in positive ion mode |

| [M+H]⁺ (³⁷Cl) | 223.0450 | Isotopic peak, ~32% intensity of M+H |

| [M-H]⁻ (³⁵Cl) | 219.0331 | Major peak in negative ion mode |

| [M-H]⁻ (³⁷Cl) | 221.0301 | Isotopic peak, ~32% intensity of M-H |

3.3.1. Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can be performed to further confirm the structure. Key expected fragmentations include the loss of the chlorine atom, the methyl group, and cleavage of the bond between the phenol and pyrimidine rings.

Figure 2. A generalized workflow for mass spectrometry analysis.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and reliable methodology for the structural characterization of 2-(4-Chloro-6-methylpyrimidin-2-yl)phenol. The protocols detailed in this application note offer a systematic approach to obtaining high-quality data for unambiguous structure elucidation and purity confirmation, which are essential for advancing drug discovery and development programs.

References

-

PubChem. (n.d.). 2-Amino-4-chloro-6-phenylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

mzCloud. (2015). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

-

Kapade, M. G., et al. (2024). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4-CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II). Rasayan Journal of Chemistry, 17(4), 1426-1435. Retrieved from [Link]

-

Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

-

Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(10), 2262-2268. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: NMR Spectroscopy in Materials Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.

-

NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Lombardo, L. J., et al. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Anti-Tumor Activity in Preclinical Assays. ACS Publications. Retrieved from [Link]

-

ChemSearch Journal. (2024). Synthesis, characterization and in silico studies of some 2-amino-4,6-diarylpyrimidines derived from chalcones. Retrieved from [Link]

-

Andreini, C., et al. (2017). Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry. Chemical Reviews, 117(15), 9734-9782. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]

- 2. mdpi.com [mdpi.com]

- 3. Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. youtube.com [youtube.com]

Applications of Substituted Pyrimidines in Cancer Research: A Technical Guide for Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically successful anticancer agents. Its versatile nature allows for substitutions that can modulate a wide array of biological targets, leading to the development of highly potent and selective therapies. This guide provides an in-depth exploration of the applications of substituted pyrimidines in oncology, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The Pyrimidine Scaffold: A Privileged Structure in Oncology

The pyrimidine ring, a heterocyclic aromatic organic compound, is a fundamental component of nucleic acids, making its derivatives prime candidates for interfering with the cellular machinery of rapidly proliferating cancer cells.[1] The ability to strategically modify the pyrimidine core at various positions allows for the fine-tuning of a compound's pharmacological properties, including its binding affinity to specific targets, solubility, and metabolic stability. This has led to the development of a diverse range of substituted pyrimidines with various mechanisms of action.[2][3]

Substituted pyrimidines have been successfully developed as:

-

Kinase Inhibitors: Targeting the ATP-binding site of various kinases involved in oncogenic signaling pathways.

-

Antimetabolites: Interfering with the synthesis of nucleic acids, thereby halting cell division.[1]

-

Topoisomerase Inhibitors: Preventing the proper functioning of enzymes essential for DNA replication and repair.[4]

-

Immunomodulators: Modulating the immune response to recognize and eliminate cancer cells.

This guide will focus on the application of substituted pyrimidines as kinase inhibitors, a class of targeted therapies that has revolutionized cancer treatment.

Substituted Pyrimidines as Kinase Inhibitors: Targeting Oncogenic Signaling

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. Substituted pyrimidines have emerged as a powerful class of kinase inhibitors due to their ability to mimic the purine core of ATP, the natural substrate for kinases.[5] By competitively binding to the ATP-binding pocket of a target kinase, these compounds can block its catalytic activity and inhibit downstream signaling pathways that drive tumor growth and survival.[6]

Case Study: Gefitinib - An EGFR Tyrosine Kinase Inhibitor

Gefitinib (Iressa®) is a prime example of a successful substituted pyrimidine-based kinase inhibitor. It selectively targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[4] Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking the downstream Ras signal transduction cascade.[4][6] This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells harboring activating EGFR mutations.[7]

The following diagram illustrates the EGFR signaling pathway and the point of intervention by Gefitinib.

Caption: EGFR signaling pathway and Gefitinib's mechanism of action.

Case Study: Imatinib - A BCR-ABL Tyrosine Kinase Inhibitor

Imatinib (Gleevec®) is another landmark substituted pyrimidine derivative that has transformed the treatment of chronic myeloid leukemia (CML).[8] CML is characterized by the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[9] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, locking it in an inactive conformation and preventing the phosphorylation of its substrates.[8][10][11] This blocks the proliferative signals and induces apoptosis in BCR-ABL-positive leukemic cells.[8]

The diagram below depicts the BCR-ABL signaling pathway and how Imatinib disrupts its function.

Caption: BCR-ABL signaling pathway and Imatinib's mechanism of action.

Experimental Protocols for Evaluating Substituted Pyrimidines

Rigorous in vitro and in vivo evaluation is essential to characterize the anticancer potential of novel substituted pyrimidine derivatives. The following section provides detailed, step-by-step protocols for key assays.

In Vitro Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[12]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a substituted pyrimidine.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Treatment: Treat cells with the substituted pyrimidine compound for a specific time period.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Fix the cells in cold 70% ethanol by adding it dropwise to the cell pellet while gently vortexing. Incubate for at least 30 minutes at 4°C.[13]

-

Washing: Wash the fixed cells twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/ml) and RNase A (100 µg/ml) in PBS.[13]

-

Incubation: Incubate the cells for 5 to 10 minutes at room temperature.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

This assay is used to determine the inhibitory activity of a substituted pyrimidine against a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibition of this process by the compound is quantified.[15]

Protocol:

-

Reaction Setup: In a microplate well, combine the purified kinase, the specific substrate (peptide or protein), and the substituted pyrimidine compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]-ATP, or in a system that allows for non-radioactive detection).[16]

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 15-60 minutes).[2][16]

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA or SDS loading buffer).[16]

-

Detection: Detect the phosphorylated substrate. This can be done through various methods, including:

-

Radiometric Assay: Separation of the phosphorylated substrate by SDS-PAGE and detection by autoradiography.[16]

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is inversely proportional to kinase inhibition.[15]

-

Fluorescence-based Assay: Uses a fluorescently labeled substrate or antibody to detect phosphorylation.

-

Data Analysis: Determine the IC50 value of the compound for the target kinase.

In Vivo Evaluation

Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.[17]

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the compound on tumor growth is monitored.[17]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549, MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[17]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the substituted pyrimidine compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Observe the animals for any signs of toxicity.[17]

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Evaluate the safety of the compound by monitoring body weight and clinical signs.

Data Presentation and Interpretation

Clear and concise presentation of data is critical for interpreting the results of experimental studies.

In Vitro Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

| Example Pyrimidine 1 | A549 (Lung Cancer) | 5.2 |

| MCF-7 (Breast Cancer) | 8.1 | |

| HCT116 (Colon Cancer) | 3.5 | |

| Gefitinib (Control) | A549 (EGFR mutant) | 0.05 |

In Vivo Efficacy Data

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| Example Pyrimidine 1 (10 mg/kg) | 750 ± 150 | 50 |

| Example Pyrimidine 1 (30 mg/kg) | 300 ± 100 | 80 |

Conclusion and Future Directions

Substituted pyrimidines represent a highly successful and continually evolving class of anticancer agents. Their versatility as a scaffold allows for the development of targeted therapies with improved efficacy and reduced side effects. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to advance the discovery and development of the next generation of pyrimidine-based cancer therapeutics. Future research will likely focus on the development of dual-target inhibitors, compounds that can overcome drug resistance, and novel pyrimidine derivatives with immunomodulatory properties.

References

- Gefitinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gefitinib]

- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]

- Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3022136/]

- EGF/EGFR Signaling Pathway - Creative Diagnostics. [URL: https://www.creative-diagnostics.

- MTT assay protocol | Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]

- In vitro kinase assay and inhibition assay - Bio-protocol. [URL: https://bio-protocol.org/e2141]

- Application Notes and Protocols for In Vivo Experimental Design of Pyrimidine-Based Compounds - Benchchem. [URL: https://www.benchchem.

- Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. [URL: https://www.researchgate.

- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/228]

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. [URL: https://www.ijcrt.org/papers/IJCRT2112255.pdf]

- What is the mechanism of Gefitinib? - Patsnap Synapse. [URL: https://www.patsnap.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8396030/]

- Imatinib - Wikipedia. [URL: https://en.wikipedia.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8037300/]

- MTT Cell Proliferation Assay - ATCC. [URL: https://www.atcc.

- A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1140733/]

- Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3246348/]

- Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3520121/]

- DNA Cell Cycle Analysis with PI. [URL: https://www.utsouthwestern.edu/labs/flowcytometry/assets/dna_cell_cycle_analysis_with_pi.pdf]

- Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. [URL: https://lsom.uthscsa.edu/research/flow-cytometry/protocols/cell-cycle-protocol/]

- Kinase assays | BMG LABTECH. [URL: https://www.bmglabtech.com/kinase-assays/]

- What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [URL: https://droracle.

- Schematic representation of the BCR-ABL1 signaling pathways targeted by... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-representation-of-the-BCR-ABL1-signaling-pathways-targeted-by-non-ABL-directed_fig1_272821430]

- Cell Cycle Analysis by Propidium Iodide Staining. [URL: https://www.cruk.cam.ac.uk/core-facilities/flow-cytometry-core-facility/protocols/cell-cycle-analysis-propidium-iodide]

- Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11160350/]

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143993/]

- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-gefitinib-EGF-epidermal-growth-factor-EGFR-epidermal-growth_fig1_233775438]

- MTT Proliferation Assay Protocol - ResearchGate. [URL: https://www.researchgate.net/file.PostFileLoader.html?id=55819c6ed3df3ee7318b45a3&assetKey=AS:273733133332487@1442274414766]

- bcr-abl Translocation Mechanism | Philadelphia Chromosome - YouTube. [URL: https://www.youtube.

- Downstream signaling pathways of BCR/ABL in CML.Peach coloured shapes indicate kinase - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. vet.cornell.edu [vet.cornell.edu]

- 2. bio-protocol.org [bio-protocol.org]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Gefitinib - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]